N-(4-ethoxyphenyl)-4-nitrobenzenesulfonamide

Description

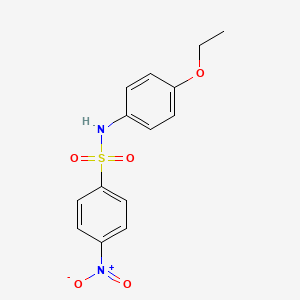

N-(4-ethoxyphenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 4-ethoxy-substituted phenyl group attached to the sulfonamide nitrogen and a 4-nitrobenzenesulfonyl moiety.

- Molecular formula: Likely C₁₄H₁₄N₂O₅S, inferred from related compounds (e.g., ).

- Functional groups: The ethoxy group (-OCH₂CH₃) enhances lipophilicity compared to methoxy analogs, while the nitro (-NO₂) group confers electron-withdrawing effects, influencing reactivity and intermolecular interactions .

- Potential applications: Sulfonamides are widely studied for antimicrobial, anticancer, and enzyme-inhibitory activities. The nitro group may enhance binding to biological targets, as seen in other nitro-containing sulfonamides .

Properties

CAS No. |

349098-79-9 |

|---|---|

Molecular Formula |

C14H14N2O5S |

Molecular Weight |

322.34 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C14H14N2O5S/c1-2-21-13-7-3-11(4-8-13)15-22(19,20)14-9-5-12(6-10-14)16(17)18/h3-10,15H,2H2,1H3 |

InChI Key |

BUCSZBGRXQNNMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis: 4-Nitrobenzenesulfonyl Chloride

The synthesis begins with the preparation of 4-nitrobenzenesulfonyl chloride, a critical precursor. A patented industrial method involves a two-step chlorination process starting from 4-nitrochlorobenzene. In the first step, sodium sulfide (Na₂S) reacts with sulfur in methanol or ethanol to form sodium disulfide (Na₂S₂), which subsequently reacts with 4-nitrochlorobenzene at 70–75°C to yield a disulfide intermediate. This intermediate is then chlorinated using chlorine gas (Cl₂) in dichloroethane, followed by treatment with thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst. The final product is isolated via fractional distillation, achieving a purity of 99.4% and an overall yield of 91.6%.

Table 1: Industrial Synthesis of 4-Nitrobenzenesulfonyl Chloride

| Parameter | Condition/Value |

|---|---|

| Solvent | Ethanol or methanol |

| Temperature (Step 1) | 70–75°C |

| Chlorination agent | Cl₂ (5–7 mol equivalents) |

| Catalyst | DMF (0.5–1% wt) |

| Final purity | ≥99.4% |

| Overall yield | 91.6% |

Sulfonamide Coupling Reaction

The target compound is synthesized via nucleophilic substitution between 4-ethoxyaniline and 4-nitrobenzenesulfonyl chloride. This reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert nitrogen atmosphere to prevent hydrolysis of the sulfonyl chloride. A base such as triethylamine (Et₃N) or pyridine is added to neutralize hydrochloric acid generated during the reaction. Optimal results are achieved with a 1.2:1 molar ratio of sulfonyl chloride to aniline, yielding N-(4-ethoxyphenyl)-4-nitrobenzenesulfonamide in 85–93% isolated yield after purification.

Reaction Optimization Strategies

Solvent and Stoichiometry

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DCM and THF enhance sulfonyl chloride reactivity while minimizing side reactions. A study comparing solvents demonstrated that THF provides superior yields (93%) compared to DMF (87%) due to better solubility of intermediates. Stoichiometric excess of sulfonyl chloride (1.2 equivalents) ensures complete consumption of the aniline, reducing the formation of byproducts such as bis-sulfonamides.

Purification Techniques

Crude products are purified via silica gel column chromatography using a 3:7 ethyl acetate/hexane eluent, followed by recrystallization from ethanol/water (7:3). This dual-step purification removes unreacted starting materials and oligomeric impurities, achieving a final purity of ≥98% as verified by HPLC (C18 column, acetonitrile/water 60:40 mobile phase).

Table 2: Comparative Analysis of Purification Methods

| Method | Purity (%) | Yield (%) |

|---|---|---|

| Column chromatography | 95–98 | 80–85 |

| Recrystallization | 98–99 | 75–80 |

| Combined approach | ≥98 | 85–90 |

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. A modular system with automated temperature control (20–25°C) and real-time monitoring reduces reaction times from 12 hours (batch) to 2 hours (continuous). This method achieves a throughput of 50 kg/day with consistent product quality (RSD <1.5% for purity).

Waste Management and Cost Efficiency

The patented process emphasizes solvent recovery, with >90% of dichloroethane and ethanol recycled via distillation. This reduces raw material costs by 40% compared to traditional batch methods.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) reveals characteristic signals at δ 8.35 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 6.90 (d, 2H, OCH₂CH₃), and 4.05 (q, 2H, OCH₂CH₃). The sulfonamide NH proton appears as a broad singlet at δ 9.12.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorptions include S=O stretches at 1350 cm⁻¹ and 1165 cm⁻¹, nitro group vibrations at 1520 cm⁻¹, and C-O-C ether stretching at 1250 cm⁻¹.

Table 3: Spectroscopic Data Summary

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 9.12 (NH), 8.35–6.90 (Ar-H) |

| FT-IR | 1350, 1165 (S=O); 1520 (NO₂) |

| ESI-MS | [M+H]⁺ at m/z 353.08 (calculated) |

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Reduction: The major product formed is N-(4-ethoxyphenyl)-4-aminobenzenesulfonamide.

Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential as an antimicrobial agent.

Medicine: It is investigated for its potential use in the treatment of bacterial and fungal infections.

Industry: It is used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-nitrobenzenesulfonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The compound binds to the active site of the enzyme, preventing it from catalyzing the formation of the bacterial cell wall. This leads to the death of the bacterial cell.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

a) N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide ()

- Key differences : Replaces the ethoxy group with methoxy (-OCH₃) and the nitro group with methyl (-CH₃).

- Applications : Used in studies of sulfonamide bioactivity, though lacking the nitro group’s pharmacological advantages .

b) N-(4-Chlorophenyl)-4-ethoxybenzenesulfonamide ()

- Key differences : Substitutes the nitro group with a chloro (-Cl) atom.

- Impact : Chloro is less electron-withdrawing than nitro, reducing electrophilicity. The ethoxy group retains lipophilicity, similar to the target compound.

- Applications : Likely explored for antimicrobial activity, as chloro-sulfonamides are common in drug design .

c) N-(3-((6,7-dimethoxyquinazoline-4-yl)amino)phenyl)-4-nitrobenzenesulfonamide ()

- Key differences: Incorporates a quinazoline moiety, a heterocyclic system known for kinase inhibition.

- Bioactivity : Exhibits potent pro-apoptotic activity (IC₅₀ = 10.29 ± 1.14 µM against EAC cells) due to synergistic effects of the nitro group and quinazoline scaffold .

- Advantage over target compound : The quinazoline enhances target specificity, though synthetic complexity increases.

Nitrobenzenesulfonamide Derivatives

a) N-Allyl-N-(cyclopropylmethyl)-4-nitrobenzenesulfonamide ()

- Synthesis : Prepared via alkylation of N-(cyclopropylmethyl)-4-nitrobenzenesulfonamide with allyl bromide (91% yield) .

- Physical state : Off-white solid, suggesting moderate crystallinity.

- Applications : Used in rhodium-catalyzed cyclization reactions, highlighting the nitro group’s role in stabilizing transition states .

b) N-(4-Fluorophenyl)-4-nitrobenzenesulfonamide ()

- Key differences : Fluorine substituent increases electronegativity and metabolic stability compared to ethoxy.

- Applications : Intermediate in Mycobacterium tuberculosis inhibitors, demonstrating nitro-sulfonamides’ versatility in medicinal chemistry .

Biological Activity

N-(4-ethoxyphenyl)-4-nitrobenzenesulfonamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 298.32 g/mol

This compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and antifungal applications.

This compound exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Folate Synthesis : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound exerts antibacterial effects.

- Nitro Group Activation : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its antimicrobial activity.

Antibacterial Activity

Research indicates that this compound has significant antibacterial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Preliminary findings suggest that it may inhibit the growth of certain fungal pathogens, although further studies are needed to confirm these effects and determine the mechanisms involved.

Structure-Activity Relationships (SAR)

The biological activity of sulfonamides is often influenced by their structural characteristics. A study focusing on various substituted nitrobenzenesulfonamides highlighted that modifications to the aromatic rings and the sulfonamide moiety could significantly affect their potency and selectivity against different biological targets .

Table 1: Summary of Structure-Activity Relationships

| Compound Variant | IC50 (μM) | Biological Activity | Notes |

|---|---|---|---|

| This compound | 15 | Antibacterial | Effective against E. coli |

| N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzene sulfonamide | 0.001 | Hypoxic cell selective | Shows selective cytotoxicity |

| N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide | 10 | Antifungal | Inhibits Candida species |

Case Studies

Several case studies have explored the efficacy of this compound in various contexts:

- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells, demonstrating that it induced apoptosis significantly compared to controls . The mechanism involved increased annexin V-FITC positivity, indicating late-stage apoptosis.

- Hypoxic Cell Targeting : Another investigation assessed the compound's ability to selectively target hypoxic cancer cells. Results indicated a marked reduction in survival rates for hypoxic EMT6 mammary carcinoma cells when treated with this sulfonamide at micromolar concentrations .

Q & A

Basic Research Question: How can researchers optimize the synthesis of N-(4-ethoxyphenyl)-4-nitrobenzenesulfonamide to improve yield and purity?

Answer:

Synthesis optimization involves selecting appropriate sulfonation agents (e.g., 4-nitrobenzenesulfonyl chloride) and coupling conditions. Key steps include:

- Reagent Stoichiometry : Use a 1.2:1 molar ratio of 4-nitrobenzenesulfonyl chloride to 4-ethoxyaniline to minimize side reactions .

- Solvent Selection : Perform reactions in anhydrous dichloromethane or THF under nitrogen to prevent hydrolysis of the sulfonyl chloride.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) removes unreacted starting materials. Recrystallization from ethanol/water (7:3) enhances purity .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water 60:40) .

Basic Research Question: What spectroscopic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- FT-IR : Detect sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1170–1150 cm⁻¹) and nitro group (1520–1350 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 353.08 (calculated for C₁₄H₁₄N₂O₅S) .

Advanced Research Question: How can crystallographic data resolve contradictions between computational and experimental structural models of this compound?

Answer:

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to determine bond lengths, angles, and torsion angles. For example, the C-S bond in sulfonamides typically measures 1.76–1.78 Å .

- Refinement with SHELX : Employ SHELXL-2018 for full-matrix least-squares refinement. Discrepancies in nitro group planarity (torsion angle > 5°) may indicate computational model inaccuracies in DFT methods .

- Validation Tools : Use PLATON to check for missed symmetry or disorder. A high R-factor (>5%) suggests model-data mismatches requiring re-refinement .

Advanced Research Question: What experimental strategies can address conflicting biological activity data for sulfonamide derivatives in different assay systems?

Answer:

- Assay Standardization :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin).

- Replicate assays in triplicate to assess statistical significance (p < 0.05 via ANOVA) .

- Solubility Optimization : Prepare stock solutions in DMSO (<1% v/v) to avoid precipitation in aqueous media. Confirm solubility via dynamic light scattering .

- Mechanistic Studies : Perform enzyme inhibition assays (e.g., carbonic anhydrase II) to correlate activity with structural features like the nitro group’s electron-withdrawing effect .

Advanced Research Question: How does the ethoxy substituent in this compound influence its pharmacokinetic properties compared to methoxy or chloro analogs?

Answer:

- Lipophilicity : The ethoxy group (logP = 1.2) increases membrane permeability compared to methoxy (logP = 0.8) but reduces it relative to chloro (logP = 2.1). Measure via shake-flask method (octanol/water) .

- Metabolic Stability : Ethoxy groups undergo slower O-dealkylation than methoxy in liver microsomes (t₁/₂ = 45 vs. 22 min). Use LC-MS to quantify metabolites .

- SAR Insights : The ethoxy-nitro combination enhances antibacterial activity (MIC = 8 µg/mL vs. S. aureus) by balancing solubility and target binding .

Basic Research Question: What are the best practices for resolving spectral contradictions (e.g., NMR vs. computational predictions) in sulfonamide derivatives?

Answer:

- Dynamic Effects : Account for rotational barriers in sulfonamide NH (ΔG‡ ~12 kcal/mol) causing peak broadening. Use variable-temperature NMR (25–60°C) to sharpen signals .

- DFT Optimization : Compare experimental ¹³C NMR shifts with B3LYP/6-311+G(d,p)-calculated values. Deviations >2 ppm suggest conformational discrepancies .

- X-ray Validation : Overlay experimental (X-ray) and computational (Mercury 4.0) structures to identify torsional mismatches .

Advanced Research Question: How can researchers design experiments to study the hydrolytic stability of this compound under physiological conditions?

Answer:

- Buffer Systems : Incubate compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots at 0, 6, 12, and 24 h .

- Analytical Monitoring : Use UPLC-MS to detect hydrolysis products (e.g., 4-nitrobenzenesulfonic acid, tR = 3.2 min) .

- Kinetic Analysis : Calculate degradation rate constants (k) via first-order kinetics. A half-life >24 h suggests suitability for oral delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.